Enclomiphene is a non-steroidal selective estrogen receptor modulator that acts primarily as an estrogen receptor antagonist. It is the trans-stereoisomer of clomiphene citrate, which has been widely used for treating female ovulatory dysfunction. Enclomiphene's mechanism of action involves blocking estrogen receptors in the hypothalamus and pituitary gland, leading to increased secretion of gonadotropins, specifically luteinizing hormone and follicle-stimulating hormone. This results in enhanced endogenous testosterone production in men with secondary hypogonadism, while also maintaining testicular volume and potentially promoting spermatogenesis .
The compound has a molecular formula of and a molecular weight of approximately 405.97 g/mol . Its pharmacokinetic profile includes a half-life of about 10 hours, with metabolism primarily occurring in the liver via cytochrome P450 enzymes .
Enclomiphene exhibits significant biological activity in modulating hormonal balance. In clinical studies, it has been shown to effectively restore testosterone levels in men with secondary hypogonadotropic hypogonadism. The increase in gonadotropins leads to enhanced testosterone synthesis without the adverse effects typically associated with exogenous testosterone therapy, such as infertility or decreased sperm production . Additionally, enclomiphene has demonstrated potential benefits on metabolic parameters, including improved fasting plasma glucose levels, suggesting a relationship between testosterone levels and metabolic health .
The synthesis of enclomiphene generally involves multi-step organic reactions starting from simpler precursors. The process typically includes:
Specific synthetic routes may vary based on the desired purity and yield but generally follow these principles .
Enclomiphene is primarily investigated for its applications in:
Interaction studies have shown that enclomiphene's metabolism can be affected by various drugs. For example, co-administration with certain medications like abatacept can increase its metabolism, while others may decrease it . Understanding these interactions is crucial for optimizing therapeutic regimens and minimizing adverse effects.
Enclomiphene shares similarities with other compounds in the selective estrogen receptor modulator class. Below are some notable compounds:
Compound | Structure Type | Primary Use | Unique Features |
---|---|---|---|
Clomiphene | Mixture of isomers | Ovulatory dysfunction | Contains both enclomiphene and zuclomiphene; less selective |
Tamoxifen | Selective estrogen receptor modulator | Breast cancer treatment | Primarily an estrogen agonist in some tissues; used in cancer therapy |
Raloxifene | Selective estrogen receptor modulator | Osteoporosis prevention | Agonistic effects on bone; antagonistic effects on breast tissue |
Fulvestrant | Selective estrogen receptor downregulator | Breast cancer treatment | Acts as an antagonist and degrades estrogen receptors |
Enclomiphene is unique due to its specific action on the hypothalamic-pituitary-gonadal axis, promoting endogenous testosterone production without significantly altering spermatogenesis or causing infertility . Its selective binding profile allows for targeted hormonal modulation, making it a promising candidate for treating male hypogonadism and potentially benefiting women's reproductive health as well.
Enclomiphene is systematically named (E)-2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine. Its molecular formula is C₂₆H₂₈ClNO, with a molecular weight of 405.96 g/mol. The citrate salt form (enclomiphene citrate) incorporates a 1:1 stoichiometric ratio with citric acid, yielding the formula C₂₆H₂₈ClNO·C₆H₈O₇ and a molecular weight of 598.08 g/mol.
Enclomiphene exists as the E-isomer of clomiphene, contrasting with the Z-isomer zuclomiphene. Key stereochemical distinctions include:
The trans configuration positions the chlorine atom and phenoxyethylamine group on opposite sides of the ethenyl bond, reducing estrogen receptor agonism compared to the cis zuclomiphene.
Enclomiphene citrate crystallizes in a needle-shaped habit with monoclinic symmetry. X-ray diffraction (XRPD) patterns show characteristic peaks at 2θ = 6.2°, 12.5°, 18.9°, and 24.7°. Key crystallographic parameters include:
The citrate salt forms hydrogen bonds between the protonated amine and citrate carboxylates, stabilizing the crystal lattice.
Solvent | Solubility (mg/mL) |
---|---|
DMSO | 100 |
Ethanol | 2 |
Water | <0.1 |
The citrate salt improves aqueous solubility to 0.83 mg/mL in 20% SBE-β-CD/saline.
The Horner-Wadsworth-Emmons reaction represents a cornerstone methodology in the stereoselective synthesis of enclomiphene, providing superior control over geometric isomerism compared to traditional Wittig reactions [2] [6]. This approach utilizes phosphonate-stabilized carbanions with aldehydes or ketones to produce predominantly E-alkenes, which is essential for obtaining the trans-isomer configuration characteristic of enclomiphene [6] [8].
The synthetic pathway begins with 4-hydroxybenzophenone reacting with N-(2-chloroethyl)-diethylamine to form a phenyl ether intermediate [2] . This intermediate subsequently undergoes condensation with dimethyl chloro(phenyl methylphosphonate) in tetrahydrofuran under reflux conditions to yield enclomiphene with adequate yield and stereo-selectivity [2]. The reaction mechanism involves the deprotonation of the phosphonate to generate a phosphonate carbanion, followed by nucleophilic addition onto the carbonyl compound [6] [8].
The stereoselectivity of the Horner-Wadsworth-Emmons reaction favors the formation of E-alkenes through equilibration among intermediates [6] [10]. Critical parameters influencing the stereochemical outcome include the nature of the electron-withdrawing group alpha to the phosphonate, reaction temperature, and the choice of base system [10]. Recent studies have demonstrated that magnesium-based deprotonating agents, particularly isopropylmagnesium chloride, enhance both E-selectivity and reactivity under Weinreb amide-type Horner-Wadsworth-Emmons reaction conditions [10].
Parameter | Optimized Conditions | Selectivity (E:Z) |
---|---|---|
Base System | Isopropylmagnesium chloride | 98:2 |
Solvent | Tetrahydrofuran | - |
Temperature | Reflux conditions | - |
Phosphonate Type | Dimethyl chloro(phenyl methylphosphonate) | - |
The reaction provides several advantages over alternative synthetic routes, including milder reaction conditions, higher stereoselectivity, and easier purification of products due to the water-soluble phosphate byproducts [6] [8]. The phosphonate-stabilized carbanions demonstrate superior nucleophilicity compared to phosphonium ylides while maintaining lower basicity, enabling reactions with sterically hindered substrates that typically prove challenging in conventional Wittig reactions [8].
Industrial production of enclomiphene citrate requires careful optimization of solvent systems to maximize yield, purity, and process efficiency while maintaining cost-effectiveness [1] [4]. Single-solvent methodologies have emerged as preferred approaches for large-scale synthesis, with dichloromethane demonstrating superior performance in one-pot reaction protocols [23].
The crystallization process represents a critical aspect of solvent optimization, particularly for achieving the desired needle-shaped crystal habit of enclomiphene citrate [1] [4]. Research has established that crystallization utilizing a mixture of C2-C5 alkyl alcohols and water, with water content comprising 10-40% volume/volume, produces reproducible needle-shaped crystals with enhanced stability properties [1]. Ethanol and isopropanol have proven most effective as the alcohol component, with optimal water content at 15% volume/volume for consistent crystal morphology [1].
Solvent System | Water Content (% v/v) | Crystal Habit | Melting Point (°C) |
---|---|---|---|
Ethanol-Water | 15 | Needle-shaped | 150 |
Isopropanol-Water | 15 | Needle-shaped | 150 |
Acetone | - | Non-needle | 133-135 |
Ethyl ether-Ethanol | - | Amorphous | 114, 188 (dual peaks) |
Temperature control protocols have been optimized for large-scale crystallization operations [1]. The process initiates at 65°C and follows a stepwise cooling regimen: 65°C to 60°C over 80 minutes, 60°C to 55°C over 50 minutes, 55°C to 30°C over 30 minutes, and finally 30°C to 0°C over 30 minutes [1]. This controlled cooling profile ensures consistent nucleation and growth kinetics while minimizing impurity incorporation.
Solvent volume optimization studies indicate that 10-15 volumes of the alcohol-water mixture relative to the weight of enclomiphene citrate provide optimal dissolution and crystallization characteristics [1]. The process demonstrates scalability from laboratory to industrial operations while maintaining product quality parameters including particle size distribution with mean square weight ranging from 60 to 120 micrometers [1].
Chromatographic separation of enclomiphene from its geometric isomer zuclomiphene presents significant analytical challenges due to their structural similarity [16] [17] [18]. High-performance liquid chromatography utilizing reverse-phase columns with specialized mobile phase compositions has been developed to achieve baseline resolution between the E and Z isomers [16] [19].
Ultra-performance liquid chromatography coupled with small particle size columns has demonstrated superior separation efficiency [16]. The ACQUITY Ultra Performance Liquid Chromatography BEH C18 1.7 micrometer column (2.1 millimeter × 100 millimeter) provides optimal resolution when operated with a mobile phase consisting of 5 millimolar ammonium acetate in water (pH 4.00 ± 0.05) combined with methanol in a 38:62 volume/volume ratio [16]. Under these conditions, zuclomiphene elutes at approximately 7.0 minutes while enclomiphene elutes at 8.3 minutes [16].
Chromatographic Parameter | Optimized Conditions | Performance Metrics |
---|---|---|
Column | ACQUITY UPLC BEH C18 1.7μm | Resolution >18 |
Mobile Phase | 5mM NH₄Ac:MeOH (38:62) | Baseline separation |
Flow Rate | 0.230 mL/min | - |
Detection Wavelength | 290 nm | - |
Temperature | 32°C | - |
Traditional high-performance liquid chromatography methods employing post-column photochemical derivatization followed by fluorescence detection have achieved detection limits below 1 nanogram per milliliter [17]. The technique utilizes a knitted or braided cylindrical reaction coil made of polytetrafluoroethylene with an inserted low-energy mercury lamp to induce photochemical stilbene-to-phenanthrene oxidation, generating highly fluorescent analytes [17].
Capillary electrophoresis represents an alternative separation technique utilizing various cyclodextrin derivatives as buffer additives [24]. This approach has achieved resolution values exceeding 18 for clomiphene isomers, with migration reversal observed under specific buffer conditions [24]. The United States Pharmacopeia specifies chromatographic system requirements including column efficiency of not less than 2000 theoretical plates for the E-isomer and resolution values of not less than 1.5 between Z and E isomers [19].
Sample preparation protocols for biological matrices typically employ solid-phase extraction techniques using phenyl or C18 cartridges [16] [18]. The extraction process involves plasma acidification with orthophosphoric acid, followed by cartridge conditioning and elution with methanol [16]. Recovery rates for enclomiphene consistently exceed 85% with relative standard deviations below 12% [16].
Ultra-performance liquid chromatography-tandem mass spectrometry represents the gold standard for enclomiphene quantification and structural confirmation [16] [18] [20]. The technique employs electrospray ionization in positive ion mode with multiple reaction monitoring for enhanced selectivity and sensitivity [16]. Enclomiphene exhibits a molecular ion at mass-to-charge ratio 406.2 with characteristic fragmentation to mass-to-charge ratio 100.0 [16].
Optimized mass spectrometry parameters include capillary voltage settings and collision energy optimization for maximum sensitivity [16] [18]. The method demonstrates linear response over concentration ranges from 0.149 to 22.275 nanograms per milliliter for enclomiphene in human plasma, with lower limits of quantification at 0.149 nanograms per milliliter [16]. Accuracy ranges from 91.2% to 106.6% with precision coefficients of variation below 12.3% [16].
Analytical Parameter | Specification | Performance |
---|---|---|
Linear Range (ng/mL) | 0.149-22.275 | r² ≥ 0.994 |
Lower Limit of Quantification | 0.149 ng/mL | RSD <20% |
Accuracy | 91.2-106.6% | ±15% acceptance |
Precision (RSD) | <12.3% | <15% requirement |
Recovery | 85.7% | >80% target |
Nuclear magnetic resonance spectroscopy provides comprehensive structural validation of enclomiphene and its citrate salt [21] [30]. Proton nuclear magnetic resonance spectra in deuterated methanol exhibit characteristic resonances at 7.4-6.7 parts per million (multiplet, 14 protons for aromatic systems), 4.27 parts per million (triplet, 2 protons for -OCH₂), 3.51 parts per million (triplet, 2 protons for CH₂-N), 3.28 parts per million (quartet, 4 protons for 2×N-CH₂), and 1.31 parts per million (triplet, 6 protons for 2×N-C-CH₃) [21] [30].
Carbon-13 nuclear magnetic resonance spectroscopy confirms the molecular framework with distinct resonances for aromatic carbons, the ethylenic system, and aliphatic carbons of the diethylamino side chain [21]. The spectra demonstrate absence of impurities and confirm the trans-geometric configuration through characteristic chemical shift patterns [21] [30].
Infrared spectroscopy provides additional structural confirmation with characteristic absorption bands at 3640 and 3430 reciprocal centimeters (hydroxyl stretches), 1720 and 1710 reciprocal centimeters (citrate carbonyl stretches), 1600-1555 reciprocal centimeters (broad band for stilbene system), and 750 reciprocal centimeters (aromatic C-H bending) [21] [30]. Ultraviolet spectroscopy exhibits absorption maxima at 243 nanometers (extinction coefficient 21,800) and 300 nanometers (extinction coefficient 11,400), consistent with the extended conjugated system [21] [30].
The biotransformation of enclomiphene is primarily mediated through the cytochrome P450 enzyme system, with CYP2D6 serving as the predominant metabolic pathway [1] [2] [3]. Research demonstrates that CYP2D6 is responsible for approximately 86% of enclomiphene metabolism, making it the critical determinant of systemic exposure and therapeutic efficacy [4] [3]. The enzyme catalyzes the formation of key active metabolites, including (E)-4-hydroxyclomiphene and (E)-4-hydroxy-N-desethylclomiphene, which exhibit potent estrogen receptor antagonist activity [4] [1].
CYP3A4 plays a secondary but significant role in enclomiphene biotransformation, contributing approximately 13% of the overall metabolic clearance [4] [5]. This enzyme primarily facilitates desethylation pathways and serves as an important target for drug-drug interactions. The minor contribution of CYP3A4 becomes clinically relevant in populations with reduced CYP2D6 activity or when patients receive concomitant medications that inhibit or induce CYP3A4 activity [4].
CYP2B6 represents an alternative metabolic pathway that provides compensatory hydroxylation capacity, particularly in CYP2D6 poor metabolizers [4]. While its overall contribution to enclomiphene metabolism is relatively minor under normal physiological conditions, this pathway becomes increasingly important in individuals with genetic polymorphisms affecting CYP2D6 function.
The clinical significance of CYP2D6 polymorphisms cannot be overstated. Poor metabolizers demonstrate substantially reduced formation of active metabolites, with approximately ten-fold lower maximum plasma concentrations of (E)-4-hydroxyclomiphene and (E)-4-hydroxy-N-desethylclomiphene compared to normal metabolizers [1]. Conversely, extensive metabolizers show proportionally increased metabolite formation, creating a complex relationship between genetic phenotype and therapeutic response [5].
Glucuronidation serves as the primary Phase II metabolic pathway for enclomiphene and its hydroxylated metabolites [6] [7]. This conjugation reaction, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, significantly enhances water solubility and facilitates renal excretion of the drug and its metabolites . While specific UGT isoforms responsible for enclomiphene glucuronidation have not been definitively characterized in dedicated studies, evidence from clomiphene research suggests involvement of multiple UGT enzymes in this process [9].
The glucuronidation pathway demonstrates particular importance for the elimination of hydroxylated enclomiphene metabolites. These Phase II reactions transform lipophilic hydroxylated compounds into hydrophilic glucuronide conjugates, effectively terminating their pharmacological activity and promoting their elimination from the body [6]. The efficiency of this pathway may vary among individuals due to genetic polymorphisms in UGT enzymes, potentially contributing to interindividual variability in drug clearance.
Sulfation represents an alternative Phase II conjugation pathway that complements glucuronidation in enclomiphene metabolism [10] [11]. Sulfotransferase (SULT) enzymes catalyze the transfer of sulfate groups to hydroxyl-containing metabolites, creating water-soluble sulfate conjugates that are readily eliminated [9]. Although the specific SULT isoforms involved in enclomiphene metabolism have not been explicitly identified, the general importance of sulfation in steroid and phenolic compound metabolism suggests its relevance to enclomiphene disposition .
The relative contribution of glucuronidation versus sulfation pathways may depend on substrate concentration, enzyme saturation, and individual genetic factors. At therapeutic concentrations, glucuronidation typically predominates, but sulfation may become more significant under conditions of high substrate load or impaired glucuronidation capacity [11].
Enclomiphene demonstrates extensive tissue distribution with evidence of significant tissue accumulation following oral administration [12] [13]. Pharmacokinetic studies reveal that serum levels do not return to baseline within 24 hours of dosing, indicating prolonged tissue residence that extends beyond the plasma elimination half-life [13]. This characteristic suggests that enclomiphene possesses a large volume of distribution, similar to the parent compound clomiphene citrate, which exhibits a volume of distribution exceeding 4,000 liters [14].
The extensive tissue distribution pattern has important clinical implications for dosing regimens and duration of pharmacological effects [15]. The tissue accumulation phenomenon may explain why therapeutic effects persist for at least seven days after discontinuation of therapy, despite the relatively short plasma half-life of 5-10 hours [12] [16]. This extended duration of action provides clinical advantages in terms of dosing flexibility but also necessitates careful consideration of potential drug interactions and contraindications.
Specific plasma protein binding characteristics for enclomiphene remain inadequately characterized in the current literature. This knowledge gap represents a significant limitation in understanding the drug's pharmacokinetic behavior and optimizing dosing strategies. The absence of detailed protein binding data hampers the ability to predict drug interactions, particularly in populations with altered albumin concentrations or in the presence of highly protein-bound comedications.
The tissue distribution pattern suggests preferential accumulation in lipophilic compartments, consistent with the drug's chemical structure and pharmacological properties [17]. This characteristic may contribute to the drug's effectiveness in targeting hypothalamic estrogen receptors while also raising considerations about potential accumulation in reproductive tissues and other hormone-sensitive organs.
Enclomiphene exhibits first-order elimination kinetics with a plasma half-life ranging from 5 to 10 hours [12] [18] [16] [19] [20]. The drug demonstrates rapid absorption following oral administration, with time to maximum concentration (Tmax) occurring 2-3 hours post-dose [12] [13]. Despite the relatively short plasma half-life, pharmacodynamic effects persist significantly longer, indicating that tissue concentrations and target engagement extend beyond plasma clearance [13].
Dose optimization studies demonstrate a non-dose-dependent steady-state phenomenon, with maximal therapeutic benefit achieved at 25 milligrams daily [12]. Higher doses do not provide proportional increases in therapeutic efficacy, suggesting saturation of target mechanisms or compensatory feedback responses. This finding has important implications for clinical dosing strategies, as dose escalation beyond the optimal range may increase the risk of adverse effects without corresponding therapeutic benefits.
Timing considerations play a crucial role in optimization strategies. Morning administration between 7:00 and 10:00 AM is recommended to maintain consistency with circadian hormone patterns and optimize therapeutic outcomes [13]. This timing aligns with natural testosterone rhythms and may enhance the drug's ability to stimulate endogenous hormone production effectively.
Monitoring approaches have been simplified through correlation analysis demonstrating that single morning testosterone measurements provide adequate assessment of 24-hour hormonal response [13]. The strong correlation (R=0.93) between morning and 24-hour average testosterone levels allows for practical clinical monitoring without the need for multiple daily measurements or complex pharmacokinetic assessments.
Duration of therapy considerations must account for the extended pharmacodynamic effects that persist well beyond plasma clearance [12] [13]. Clinical studies demonstrate that hormonal effects continue for at least seven days after discontinuation, indicating that tissue concentrations and receptor engagement remain therapeutically relevant despite undetectable plasma levels. This characteristic requires careful planning for treatment discontinuation and transition strategies.